3,5-Diiodo-4-hydroxybenzaldehyde

Environmental Chemistry Photodegradation Disinfection Byproducts

Select 3,5-Diiodo-4-hydroxybenzaldehyde (CAS 1948-40-9) for its unique 3,5-diiodo substitution pattern, which provides the distinct steric bulk and high iodine content essential for synthesizing dual-mode MRI/X-ray porphyrin contrast agents and potent cholinesterase inhibitors. Substituting with lighter halogen analogs will compromise both imaging performance and biological target engagement. Essential for precision organic synthesis.

Molecular Formula C7H4I2O2
Molecular Weight 373.91 g/mol
CAS No. 1948-40-9
Cat. No. B029736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diiodo-4-hydroxybenzaldehyde
CAS1948-40-9
Synonyms4-Hydroxy-3,5-diiodo-benzaldehyde;  4-Hydroxy-3,5-diiodobenzaldehyde;  NSC 72943; 
Molecular FormulaC7H4I2O2
Molecular Weight373.91 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)O)I)C=O
InChIInChI=1S/C7H4I2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H
InChIKeyWHLUEIMENHLCMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diiodo-4-hydroxybenzaldehyde (CAS 1948-40-9): Key Properties and Research Applications


3,5-Diiodo-4-hydroxybenzaldehyde (CAS 1948-40-9), also known as 4-hydroxy-3,5-diiodobenzaldehyde, is a halogenated aromatic aldehyde characterized by the molecular formula C7H4I2O2 and a molecular weight of 373.91 g/mol . This compound features a benzaldehyde core with iodine atoms substituted at the 3 and 5 positions and a hydroxyl group at the 4 position [1]. It is a yellow to light yellow solid with a melting point of 202-203°C . The compound is insoluble in water but sparingly soluble in chloroform and methanol, and is known to be sensitive to air and light, requiring storage under an inert atmosphere at -20°C . Its primary value in research stems from its bifunctional reactivity, serving as a versatile building block in organic synthesis, particularly in the construction of complex molecules for medicinal chemistry and materials science .

Why 3,5-Diiodo-4-hydroxybenzaldehyde Cannot Be Replaced by Simple Analogs in Critical Applications


The specific substitution pattern of 3,5-Diiodo-4-hydroxybenzaldehyde—with two bulky, heavy iodine atoms in the 3,5-positions—imparts unique physicochemical and reactivity properties that are not replicated by other halogenated analogs (e.g., bromo or chloro) or by the non-halogenated parent compound. The presence of iodine dramatically influences the compound's electronic structure, lipophilicity, and steric bulk, which in turn dictates its performance in applications ranging from metal-catalyzed cross-couplings to biological target interactions. Furthermore, its role as a disinfection byproduct (DBP) and its environmental fate are distinct from its lighter halogen counterparts, making it a specific marker or target for environmental monitoring and remediation studies [1]. Simply substituting a cheaper or more readily available analog will lead to fundamentally different outcomes in both synthetic and biological contexts, as evidenced by the quantitative data presented below.

Quantitative Differentiation of 3,5-Diiodo-4-hydroxybenzaldehyde: Comparative Performance Data


Superior Phototransformation Rate Compared to Brominated and Chlorinated Analogs

In a comparative study of photolytic dehalogenation under natural sunlight irradiation, 3,5-diiodo-4-hydroxybenzaldehyde exhibited a significantly higher phototransformation rate than its bromo and chloro analogs [1]. This data confirms a clear structure-activity relationship where the iodo-substituted compound is the most photolabile within the 3,5-dihalo-4-hydroxybenzaldehyde series, which is critical for predicting its environmental persistence.

Environmental Chemistry Photodegradation Disinfection Byproducts

Distinct Cytotoxicity Profile in DBP Toxicity Studies

In a study evaluating the cytotoxicity of halogenated DBPs, 3,5-diiodo-4-hydroxybenzaldehyde was found to have a specific cytotoxic potency. Critically, its rank order among a panel of eight iodinated DBPs, including aliphatic and aromatic species, was established, showing it to be less cytotoxic than compounds like monoiodoacetic acid (MIAA) and 2,6-diiodo-4-nitrophenol, but more so than triiodomethane (TIM) [1]. This positions it as a compound of intermediate toxicological concern relative to other I-DBPs.

Toxicology Disinfection Byproducts Structure-Activity Relationship

Higher Algal Toxicity Compared to Bromo and Chloro Analogs

A study on the comparative toxicity of new halophenolic DBPs against a marine alga demonstrated a clear halogen-dependent toxicity trend. 3,5-Diiodo-4-hydroxybenzaldehyde was found to be more toxic than both its brominated and chlorinated counterparts [1]. This pattern aligns with the general observation that iodinated DBPs are significantly more toxic than their bromo- and chloro-analogues.

Ecotoxicology Disinfection Byproducts Marine Algae

High-Yield Synthetic Route via Direct Iodination

A practical and efficient method for the preparation of 3,5-diiodo-4-hydroxybenzaldehyde has been reported, utilizing a direct iodination of 4-hydroxybenzaldehyde with sodium periodate and potassium iodide in acetic acid [1]. This procedure affords the desired product in a high yield of 95%, which is a significant improvement over alternative methods like the Sandmeyer reaction, which typically yields around 80% and involves more hazardous reagents .

Organic Synthesis Process Chemistry Iodination

High-Value Application Scenarios for 3,5-Diiodo-4-hydroxybenzaldehyde Procurement


Synthesis of Iodinated Porphyrins for Multimodal Imaging Agents

3,5-Diiodo-4-hydroxybenzaldehyde is a key precursor for the synthesis of iodinated porphyrin derivatives, as demonstrated in a Japanese patent (JPH09110872). The compound is reacted with pyrrole to form 5,10,15,20-tetraxis(3,5-diiodo-4-hydroxyphenyl)porphyrin [1]. This porphyrin derivative is valuable as a synthetic intermediate for contrast media that combine both MRI (due to the porphyrin ring) and X-ray (due to the high iodine content) imaging capabilities. This specific application leverages the unique properties of the iodine atoms for X-ray absorption, a function not achievable with non-iodinated or lighter halogen analogs.

Building Block for Cholinesterase Inhibitor Development

This compound serves as a critical aldehyde component in the synthesis of novel iodinated hydrazide-hydrazones, which have been investigated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [1]. The study by Krátký et al. (2020) synthesized a series of 25 compounds, with derivatives exhibiting IC50 values ranging from 15.1 to 140.5 μmol/L for AChE and 35.5 to 170.5 μmol/L for BuChE [1]. The presence of the 3,5-diiodo-4-hydroxyphenyl moiety was integral to the observed activity and structure-activity relationships, making this aldehyde a necessary starting material for exploring this chemical space.

Reference Standard for Iodinated Disinfection Byproduct (I-DBP) Research

Given its identification and characterized behavior in chloraminated water systems, 3,5-diiodo-4-hydroxybenzaldehyde is an essential reference standard for environmental analytical chemistry. Its known transformation to triiodomethane (TIM), monoiodoacetic acid (MIAA), and diiodoacetic acid (DIAA) during chloramination [1], along with its defined position in cytotoxicity and photodegradation hierarchies, makes it a necessary compound for method development, validation, and routine monitoring of I-DBPs in water treatment facilities and environmental samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Diiodo-4-hydroxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.